methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is a deuterated analog of alanine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride typically involves the deuteration of alanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in alanine with deuterium atoms using deuterium oxide (D2O) under acidic or basic conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated reagents in chemical synthesis. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Alanine: The non-deuterated analog of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms replacing hydrogen atoms.
Uniqueness
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is unique due to its specific deuteration pattern, which can provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to non-deuterated analogs.
Properties
Molecular Formula |
C4H10ClNO2 |
---|---|
Molecular Weight |
143.60 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1/i1D3,3D; |
InChI Key |
IYUKFAFDFHZKPI-BVWQQZMUSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OC)(C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.